Contezolid acefosamil is a novel prodrug of contezolid, a next-generation oxazolidinone antibiotic designed to combat Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has been developed to enhance the pharmacokinetic properties of contezolid, enabling both intravenous and oral administration while minimizing side effects associated with traditional treatments such as linezolid. Contezolid acefosamil was approved for clinical use in China in July 2021 for treating complicated skin and soft tissue infections.
Contezolid acefosamil is derived from contezolid, which was synthesized through various chemical methodologies aimed at improving its solubility and stability. The compound's design focuses on creating a prodrug that can be efficiently converted into its active form in the body.
Contezolid acefosamil belongs to the class of oxazolidinones, a group of synthetic antibiotics characterized by their ability to inhibit bacterial protein synthesis. This classification is crucial for understanding its mechanism of action and therapeutic applications.
The synthesis of contezolid acefosamil involves several key steps that utilize advanced organic chemistry techniques. The initial stage includes the preparation of phosphoramidate precursors through N-alkylation reactions involving isoxazole derivatives and mesylates.
The synthesis pathway emphasizes the need for careful control of reaction conditions to avoid degradation of sensitive intermediates, particularly the phosphoramidate diacid, which exhibits instability under certain conditions .
The molecular structure of contezolid acefosamil features an isoxazole ring connected to a phosphoramidate moiety, which enhances its solubility and stability in physiological conditions. The structure allows for efficient metabolic conversion into contezolid upon administration.
Contezolid acefosamil undergoes several chemical transformations upon administration:
These reactions are critical for achieving therapeutic concentrations of the active antibiotic in systemic circulation .
Contezolid acefosamil exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.
Contezolid acefosamil has significant applications in treating various bacterial infections:
The relentless rise of multidrug-resistant (MDR) Gram-positive pathogens represents a critical global health challenge. Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) dominate the World Health Organization’s priority pathogen list due to extensive resistance mechanisms that nullify conventional antibiotics [2] [7]. MRSA exhibits resistance to β-lactams, fluoroquinolones, and macrolides, while vanA- and vanM-type VRE strains evade even last-line glycopeptides like vancomycin [7]. This resistance crisis creates severe therapeutic gaps, particularly for complicated skin/soft tissue infections (cSSTI) and bacteremia where treatment options dwindle alarmingly. Surveillance studies reveal contezolid’s potency against such strains, with MIC~90~ values of 0.5 μg/mL for MRSA and 1.0 μg/mL for VRE—comparable or superior to linezolid [7]. Nevertheless, intrinsic limitations of existing oxazolidinones (e.g., myelotoxicity) and pharmacokinetic barriers necessitate innovative chemical approaches.
Table 1: Antibacterial Activity of Contezolid Against Key Resistant Pathogens
Pathogen | Resistance Profile | Contezolid MIC₉₀ (μg/mL) | Linezolid MIC₉₀ (μg/mL) |
---|---|---|---|
MRSA | Methicillin-resistant | 0.5 | 1 |
VRE (vanA type) | Vancomycin-resistant | 1 | 2 |
VRE (vanM type) | Vancomycin-resistant | 1 | 2 |
S. capitis | cfr-mediated | 2 | 4 |
E. faecalis | optrA-mediated | 2 | 4 |
Data compiled from clinical isolates across China [7].
Oxazolidinones occupy a unique niche in antibacterial therapy due to their synthetic origin and distinct mechanism. Unlike natural antibiotics, they inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, blocking formation of the 70S initiation complex [4] [7]. This mechanism minimizes cross-resistance with other drug classes. Linezolid (approved 2000) and tedizolid (2014) remain first- and second-generation standards, yet their clinical utility is hampered by:
Contezolid’s poor aqueous solubility (~0.2 mg/mL) precludes intravenous (IV) formulation—a critical gap for severe infections requiring rapid systemic delivery [3] [9]. Traditional solubilization strategies faced obstacles:
Table 2: Solubility and Bioavailability Comparison
Compound | Aqueous Solubility (mg/mL) | Bioactivation Pathway | CZD Exposure (AUC₀–₂₄ₕ, μg·h/mL) |
---|---|---|---|
Contezolid (CZD) | 0.2 | N/A | 25.4 |
Contezolid Acefosamil (CZA) | >200 | Enzymatic deacylation → Dephosphorylation | 34.0 |
CZA Monoethyl Derivative | 23 | Slow hydrolysis | 0.7 |
Data from rat pharmacokinetic studies following equimolar IV dosing [3].
The phosphoramidate linkage’s stability is pH-dependent, requiring sodium salt formulation (6) for storage. Despite this, CZA maintains >90% integrity in physiological buffers (pH 7.4) long enough for systemic distribution before hydrolysis [3]. Preclinical models confirm equivalent or superior contezolid exposure from CZA versus oral CZD, validating its prodrug efficacy [3] [10]. This engineering breakthrough enables IV/oral transitional therapy for MDR Gram-positive infections without compromising pharmacokinetics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0